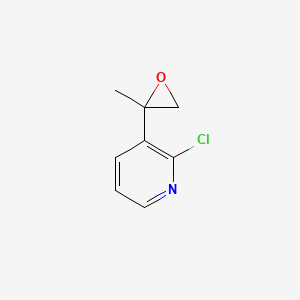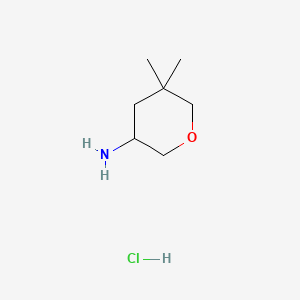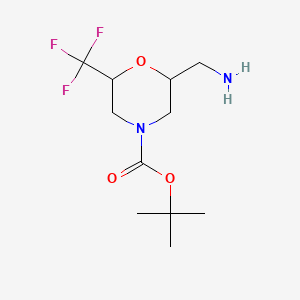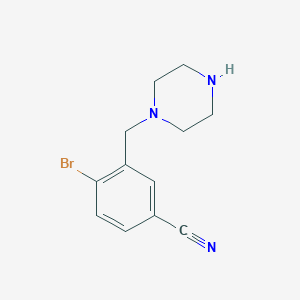
1-(2-Bromo-5-(trifluoromethyl)benzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-[(piperazin-1-yl)methyl]benzonitrile is a chemical compound that features a bromine atom, a piperazine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-[(piperazin-1-yl)methyl]benzonitrile typically involves the reaction of 4-bromo-3-formylbenzonitrile with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-bromo-3-[(piperazin-1-yl)methyl]benzonitrile may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-[(piperazin-1-yl)methyl]benzonitrile can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The piperazine ring can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzonitriles.
Oxidation: Formation of piperazine N-oxides.
Reduction: Formation of 4-bromo-3-[(piperazin-1-yl)methyl]benzylamine.
Scientific Research Applications
4-bromo-3-[(piperazin-1-yl)methyl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: It is used in the development of novel polymers and materials with specific electronic properties.
Biological Research: It is used as a probe to study the interactions of piperazine-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 4-bromo-3-[(piperazin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with the active site of enzymes, leading to inhibition or activation of their activity. The nitrile group can form hydrogen bonds with amino acid residues in the target protein, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-[(piperazin-1-yl)methyl]benzamide
- 4-bromo-3-[(piperazin-1-yl)methyl]benzylamine
- 4-bromo-3-[(piperazin-1-yl)methyl]benzoic acid
Uniqueness
4-bromo-3-[(piperazin-1-yl)methyl]benzonitrile is unique due to the presence of the nitrile group, which imparts specific electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of compounds with diverse biological activities .
Properties
Molecular Formula |
C12H14BrN3 |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
4-bromo-3-(piperazin-1-ylmethyl)benzonitrile |
InChI |
InChI=1S/C12H14BrN3/c13-12-2-1-10(8-14)7-11(12)9-16-5-3-15-4-6-16/h1-2,7,15H,3-6,9H2 |
InChI Key |
YFGROLYYKKRHOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



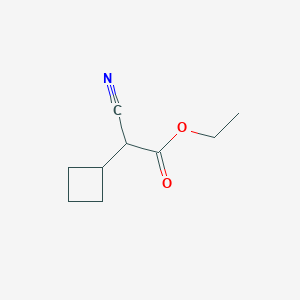

![Benzene, 1-[(difluoromethyl)thio]-3-isocyanato-](/img/structure/B13598094.png)
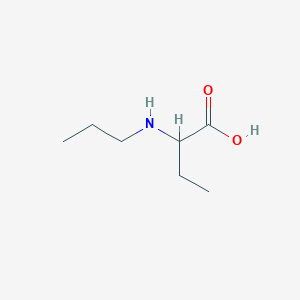
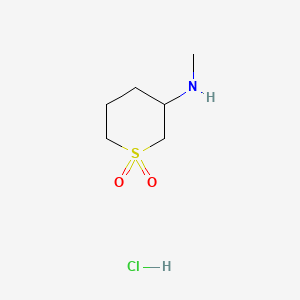
![rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate,trans](/img/structure/B13598123.png)
![2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B13598138.png)

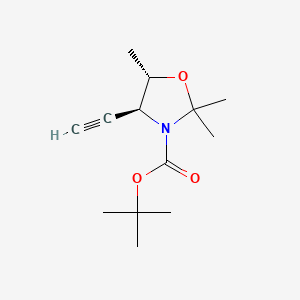
![2-[(4-Phenylphenyl)methyl]oxirane](/img/structure/B13598148.png)
